molecular formula C15H18N4O2 B12240408 4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12240408
M. Wt: 286.33 g/mol
InChI Key: FRSWKCIIRHXVPG-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a benzimidazole ring fused with a morpholine ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of both the morpholine and cyclopropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C15H18N4O2/c20-14(16-10-5-6-10)13-9-19(7-8-21-13)15-17-11-3-1-2-4-12(11)18-15/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)

InChI Key

FRSWKCIIRHXVPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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